molecular formula C14H15N3O2S B14224858 Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl- CAS No. 827019-69-2

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-

Cat. No.: B14224858
CAS No.: 827019-69-2
M. Wt: 289.35 g/mol
InChI Key: PORMSVHQJHGXSX-UHFFFAOYSA-N
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Description

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is a heterocyclic organic compound that features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, typically involves the reaction of 1-(5-nitro-2-thienyl)piperazine with a phenylating agent under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl chloride, sodium hydroxide, DMF.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of 1-(5-amino-2-thienyl)-4-phenylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the nitrothiophene and phenyl groups contributes to its potential antimicrobial properties and makes it a valuable compound for further research and development.

Properties

CAS No.

827019-69-2

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

1-(5-nitrothiophen-2-yl)-4-phenylpiperazine

InChI

InChI=1S/C14H15N3O2S/c18-17(19)14-7-6-13(20-14)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

PORMSVHQJHGXSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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